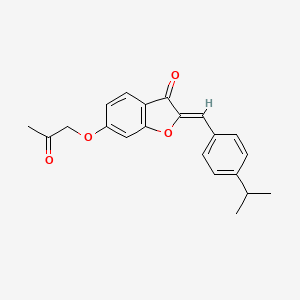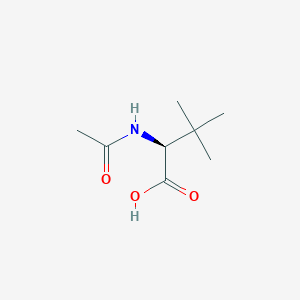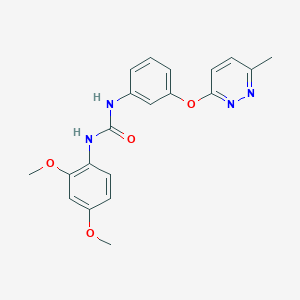![molecular formula C16H15N5O2 B2425246 3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2034264-14-5](/img/structure/B2425246.png)
3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)quinazolin-4(3H)-one represents a fascinating class of organic molecules
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound generally involves multi-step processes that leverage the reactivity of pyrazolo[1,5-a]pyrazine and quinazolinone cores. Common synthetic methods might start from the preparation of 6,7-dihydropyrazolo[1,5-a]pyrazine derivatives, followed by linking these to quinazolinone units through appropriate spacers.
Industrial Production Methods:
On an industrial scale, this compound can be synthesized using automated batch reactors that control temperature, pressure, and reagent addition to maximize yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
The compound can undergo various chemical reactions, including:
Oxidation: Transformations that may lead to the formation of oxo derivatives.
Reduction: Processes to synthesize more saturated analogs.
Substitution: Reactions at the quinazolinone or pyrazine rings where specific substituents can be introduced.
Common Reagents and Conditions:
Reagents like potassium permanganate for oxidation, sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions are commonly used.
Major Products Formed:
Depending on the reaction, products can range from fully saturated compounds to highly functionalized derivatives.
Scientific Research Applications
This compound can serve as an intermediate in the synthesis of more complex organic molecules, making it invaluable in synthetic organic chemistry.
Due to its heterocyclic structure, the compound might interact with various biological macromolecules, opening avenues for pharmaceutical research.
There is potential for this compound to act as a lead compound in drug discovery, particularly in the fields of oncology or neurology.
Beyond its medical applications, this compound may find uses in material science, such as in the development of novel polymers or catalysts.
Mechanism of Action
This compound's mechanism of action can involve interaction with specific molecular targets such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine and quinazolinone moieties allow it to fit into binding sites, disrupting normal cellular processes or triggering specific pathways.
Comparison with Similar Compounds
Similar Compounds:
3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)quinazolin-4(3H)-one
3-(2-(5,6-dihydropyrazolo[1,5-a]pyrazin-3(2H)-yl)-2-oxoethyl)quinazolin-4(3H)-one
4-oxo-3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethyl)quinazolin-2(3H)-one
The key difference lies in the specific positioning and types of substituents, which affect their chemical reactivity and potential biological activities. This compound's unique structure enhances its versatility and functionality in various applications.
Hope you find this information helpful! What shall we explore next?
Properties
IUPAC Name |
3-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-15(19-7-8-21-12(9-19)5-6-18-21)10-20-11-17-14-4-2-1-3-13(14)16(20)23/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEMTXTXSAUCLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2425164.png)


![N-[1-(Aminomethyl)cyclohexyl]-5-(1-methylpyrazol-3-yl)-1,2-oxazole-3-carboxamide;hydrochloride](/img/structure/B2425169.png)
![5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2425171.png)
![1-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)urea](/img/structure/B2425174.png)
![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2425175.png)
![2-Fluoro-N-[2-[(5E)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]pyridine-4-carboxamide](/img/structure/B2425178.png)

![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425181.png)

![6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine](/img/structure/B2425183.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2425185.png)

